molecular formula C15H19BrN2 B8724780 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole CAS No. 199172-08-2

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole

カタログ番号 B8724780
CAS番号: 199172-08-2
分子量: 307.23 g/mol
InChIキー: NPZPQOOJVQIHKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole is a useful research compound. Its molecular formula is C15H19BrN2 and its molecular weight is 307.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

199172-08-2

製品名

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole

分子式

C15H19BrN2

分子量

307.23 g/mol

IUPAC名

6-bromo-1-cyclohexyl-3-ethylindazole

InChI

InChI=1S/C15H19BrN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3

InChIキー

NPZPQOOJVQIHKV-UHFFFAOYSA-N

正規SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C3CCCCC3

製品の起源

United States

Synthesis routes and methods I

Procedure details

To 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole hydrobromide (0.890 g, 2.30 mmol) was added 1N aqueous sodium hydroxide (20 mL) and toluene (20 mL). The biphasic mixture was stirred for one hour and the layers separated. The aqueous layer was reextracted with toluene (10 mL), and the organic extracts were combined, dried over magnesium sulfate, and concentrated to provide 6-bromo-1-cyclohexyl-3ethyl-1H-indazole (0.660 g, 94% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 1.39-2.06 (m, 10), 2.95 (q, 2, J=7.7), 4.21-4.28 (m, 1), 7.15 (d, 1, J=8.5), 7.51 (d, 1, J=8.5), 7.56 (s, 1). 13C NMR (100 MHz, CDCl3) δ 13.95, 20.50, 25.35, 25.84, 32.44, 58.15, 112.01, 120.10, 121.37, 121.65, 122.82, 140.37, 146.60. IR 2934, 2855, 1606, 1502, 1451, 1048, 951, 834 cm1. Analysis calculated for C15H19BrN2 : C, 58.64; H, 6.23; N, 9.12. Found: C, 58.82; H, 6.20; N, 9.01.
Name
6-bromo-1-cyclohexyl-3-ethyl-1H-indazole hydrobromide
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methanesulfonic acid 5bromo-2-propionyl-phenyl ester (36.6 g, 119 mmol) was combined with cyclohexylhydrazine (27.2 g, 238 mmol) and ammonium acetate (23.0 g, 299 mmol) in xylenes (220 mL). The reaction mixture was heated to 135° C. in a Dean-Stark apparatus for 48 hours. The reaction was cooled to room temperature and concentrated to a low volume under reduced pressure. The crude product was filtered through a pad of silica gel (weight ratio product/silica gel 1/5) eluting first with hexanes then with a 10/90 mixture of ethyl acetate and hexanes. The fractions containing principally 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole were collected. A second crop was obtained by repeating the above silica treatment with the mixed fractions. The two crops were combined and dried under vacuum to yield 28.0 g of 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole (76% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 1.39-2.06 (m, 10), 2.95 (q, 2, J=7.7), 4.21-4.28(m, 1), 7.15 (d, 1, J=8.5), 7.51 (d, 1, J=8.5), 7.56 (s, 1). 13C NMR (100 MHz, CDCl3) δ 13.95, 20.50, 25.35, 25.84, 32.44, 58.15, 112.01, 120.10, 121.37, 121.65, 122.82, 140.37, 146.60. IR 2934, 2855, 1606, 1502, 1451, 1048, 951, 834 cm-1. Analysis calculated for C15H19BrN2 : C, 58.64; H, 6.23; N, 9.12. Found: C, 58.82; H, 6.20; N, 9.01.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
220 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。